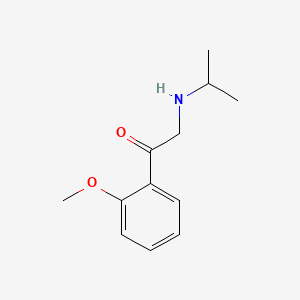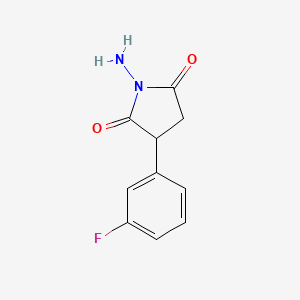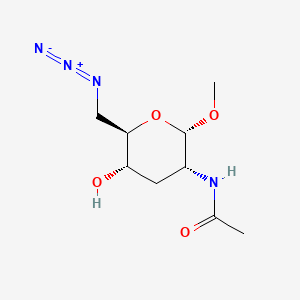![molecular formula C3H6Na2O4P+ B13406909 disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium](/img/structure/B13406909.png)
disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium is a chemical compound known for its unique structure and properties It is a derivative of phosphonic acid and contains an epoxide ring, making it an interesting subject for various chemical and biological studies
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium can be synthesized through several methods. One common approach involves the reaction of phosphonic acid derivatives with epoxides under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to achieve high purity and yield. Industrial methods are designed to be cost-effective and scalable to meet the demands of various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The epoxide ring can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted epoxides.
Wissenschaftliche Forschungsanwendungen
Disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, such as antibacterial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the epoxide ring, which can form covalent bonds with nucleophilic residues in the target molecules. The pathways involved in its mechanism of action are complex and depend on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium can be compared with other similar compounds, such as:
Fosfomycin: A phosphonic acid derivative with antibacterial properties.
Phosphomycin: Another phosphonic acid derivative used in various chemical reactions.
The uniqueness of this compound lies in its specific structure, which includes both a phosphonic acid group and an epoxide ring. This combination of functional groups gives it distinct chemical and biological properties that are not found in other similar compounds.
Eigenschaften
Molekularformel |
C3H6Na2O4P+ |
|---|---|
Molekulargewicht |
183.03 g/mol |
IUPAC-Name |
disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium |
InChI |
InChI=1S/C3H7O4P.2Na/c1-2-3(7-2)8(4,5)6;;/h2-3H,1H3,(H2,4,5,6);;/q;2*+1/p-1/t2-,3+;;/m0../s1 |
InChI-Schlüssel |
QZIQJIKUVJMTDG-JSTPYPERSA-M |
Isomerische SMILES |
C[C@H]1[C@H](O1)[P+](O)([O-])[O-].[Na+].[Na+] |
Kanonische SMILES |
CC1C(O1)[P+](O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)
![2-Methyl-5-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13406838.png)





![Ethyl 3-amino-6-fluoro-9-methyl-4-oxo-4,9-dihydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B13406865.png)


![N-[(5-methylpyridin-3-yl)methyl]-1,1-diphenylmethanimine](/img/structure/B13406882.png)


